molecular formula C19H23N3O5 B2569865 methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-41-7

methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2569865
CAS No.: 896386-41-7
M. Wt: 373.409
InChI Key: TXOWFNZDRYYKGC-UHFFFAOYSA-N
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Description

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic aromatic core with two ketone groups at positions 2 and 2. The molecule features a cyclopropylcarbamoylpentyl side chain at position 3 and a methyl ester at position 3. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. Its synthesis likely involves multi-step organic reactions, including cyclopropanation, carbamate formation, and esterification.

Properties

IUPAC Name

methyl 3-[6-(cyclopropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-27-18(25)12-6-9-14-15(11-12)21-19(26)22(17(14)24)10-4-2-3-5-16(23)20-13-7-8-13/h6,9,11,13H,2-5,7-8,10H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWFNZDRYYKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group can be introduced via a nucleophilic substitution reaction using cyclopropyl isocyanate and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions Reagents Outcome
Basic hydrolysis (RT, 2 h)LiOH in THF/H₂O (1:1)Methyl ester → Carboxylic acid (yield: 85–92%)
Acidic hydrolysis (reflux)H₂SO₄ in MeOH/H₂OPartial ester cleavage with competing amide hydrolysis (yield: 60–70%)

Key Findings :

  • Basic conditions (e.g., LiOH) selectively hydrolyze the ester without affecting the amide bond .

  • Acidic hydrolysis risks partial decomposition of the dioxo-quinazoline core .

Amide Bond Reactivity

The cyclopropylcarbamoyl group participates in hydrolysis and acylation reactions, enabling structural diversification.

Reaction Type Conditions Products
Acidic hydrolysis6M HCl, reflux, 6 hCyclopropylamine + pentanoic acid derivative (yield: 75%)
AcylationAcCl, pyridine, 0°C → RTN-Acetylated derivative (yield: 68%)

Key Findings :

  • Hydrolysis under strong acids cleaves the amide bond, releasing cyclopropylamine .

  • Acylation at the secondary amine enhances solubility and bioactivity .

Modifications at the Dioxo Moiety

The 2,4-dioxo group undergoes nucleophilic addition and redox reactions.

Reaction Reagents Outcome
Nucleophilic additionNH₂OH·HCl, NaOAc, EtOHOxime formation at C2 (yield: 82%)
ReductionNaBH₄, MeOH, 0°CPartial reduction to 2,4-diol (yield: 55%; low selectivity)

Key Findings :

  • Oxime formation is regioselective at the C2 carbonyl due to steric hindrance at C4 .

  • Reduction with NaBH₄ is inefficient; catalytic hydrogenation may improve yields .

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

  • Biginelli Reaction : Microwave-assisted cyclocondensation of urea, aldehydes, and β-ketoesters catalyzed by Cu(OTf)₂ (yield: 70–80%) .

  • Amide Coupling : Reaction of pentylamine intermediates with cyclopropyl isocyanate using DCC/DMAP (yield: 65%) .

Optimized Protocol :

text
1. **Step A**: Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate synthesis - Reagents: Methyl acetoacetate, 4-nitrobenzaldehyde, urea, Cu(OTf)₂ - Conditions: Microwave (100°C, 2.5 h) [5] 2. **Step B**: Alkylation with 5-(cyclopropylcarbamoyl)pentyl bromide - Reagents: Cs₂CO₃, DMF, 60°C, 12 h - Yield: 72% [7]

Stability and Degradation

  • Thermal Stability : Decomposes above 230°C (DSC data) .

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the cyclopropane ring (t₁/₂: 48 h) .

Comparative Reactivity with Analogues

Compound Ester Hydrolysis Rate Amide Stability
Methyl 3-[5-(cyclopropylcarbamoyl)pentyl] derivativeFast (k = 0.45 h⁻¹)Moderate (pH 7.4)
Ethyl 3-[5-(benzylcarbamoyl)pentyl] derivativeSlow (k = 0.28 h⁻¹)High (pH 7.4)

Insights :

  • Electron-withdrawing groups (e.g., nitro) on the quinazoline core accelerate ester hydrolysis .

  • Bulky substituents on the amide nitrogen enhance stability against enzymatic degradation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multi-step organic reactions that typically include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of quinazoline-based compounds have shown promising results against various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects on breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 1.9 to 7.52 μg/mL) .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against several pathogens. Studies have indicated that similar quinazoline derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy against resistant strains .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development for cancer therapy and infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance pharmacological efficacy while reducing toxicity .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

StudyFindings
RSC Advances (2021)Demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with MIC values as low as 6.25 µg/mL .
MDPI Crystals (2021)Investigated anticancer effects on MCF-7 cell lines with promising IC50 values indicating potential therapeutic applications .
PMC Article (2019)Reported on a series of quinoxaline derivatives with antiproliferative activity against human cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The cyclopropylcarbamoyl group may enhance binding affinity and specificity by providing additional interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison with two thiazole-based compounds from Pharmacopeial Forum (2017) :

Structural and Functional Differences

Property Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
Core Structure Quinazoline (aromatic bicyclic system) Thiazole (monocyclic sulfur-nitrogen heterocycle) Thiazole with hydroperoxide-substituted thiazole side chain
Key Functional Groups Cyclopropylcarbamoyl, methyl ester Ethoxycarbonylamino, hydroxy, diphenylhexane Hydroperoxypropan-2-yl, methylureido, diphenylhexane
Hypothesized Solubility Moderate (ester and carbamate groups enhance solubility) Low (lipophilic diphenylhexane and thiazole core) Very low (additional hydroperoxide and thiazole substituents increase hydrophobicity)
Potential Targets Kinases, DNA repair enzymes Proteases, viral enzymes Oxidative stress-related enzymes (e.g., peroxidases)

Pharmacokinetic and Pharmacodynamic Insights

  • Quinazoline Derivatives : The bicyclic core may enhance binding to ATP pockets in kinases, while the cyclopropyl group could improve metabolic stability compared to larger alkyl chains.
  • Thiazole Derivatives : The sulfur atom in thiazoles often confers electron-rich properties, favoring interactions with metal ions or cysteine residues in enzymes. The hydroperoxide group in the second thiazole compound suggests a role in redox modulation .

Biological Activity

Methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896386-41-7) is a novel compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23N3O5
  • Molecular Weight : 373.4030 g/mol
  • Structure : The compound features a tetrahydroquinazoline core with a carboxylate group and a cyclopropyl carbamoyl substituent.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in inflammatory pathways, similar to other compounds with related structures. For example, compounds with cyclopropyl groups have shown enhanced binding affinity to target proteins due to their unique steric and electronic properties .
  • Antimicrobial Activity : The presence of the cyclopropyl group has been associated with increased antimicrobial activity against certain bacterial strains. This could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects : Some derivatives of tetrahydroquinazolines have demonstrated neuroprotective properties in vitro, suggesting that this compound may also offer similar benefits by modulating neurotransmitter systems or reducing oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
Enzyme InhibitionPotential p38 MAP kinase inhibitor
AntimicrobialEffective against Gram-positive bacteria (MIC = 2.0 µM)
NeuroprotectionModulation of oxidative stress pathways

Case Studies

  • Inflammation Models : In murine models of inflammation, compounds structurally similar to this compound have shown significant reductions in inflammatory markers. These studies highlight the potential for this compound in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antibacterial Testing : A series of experiments conducted on various bacterial strains revealed that the compound exhibited selective antibacterial activity. This was particularly evident against resistant strains such as MRSA and VRE, indicating its potential as an alternative therapeutic agent in antibiotic-resistant infections .
  • Neuropharmacological Studies : In vitro studies assessing the neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stressors. This suggests a possible application in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A general approach involves:
  • Step 1 : Reacting methyl 3-amino-4-hydroxybenzoate with an appropriate acylating agent (e.g., cyclopropanecarboxamide pentyl chloride) under reflux conditions (15–20 hours) in a polar aprotic solvent like DMF or DMSO .
  • Step 2 : Cyclization using catalytic bases (e.g., NaH or K₂CO₃) to form the tetrahydroquinazoline core.
  • Optimization : Yields improve with controlled stoichiometry (excess aryl acid derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., cyclopropyl NH at δ 8.2–8.5 ppm) and carbonyl groups (C=O at δ 165–175 ppm).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C10–C11–H11A = 109.6°) and confirms the planar geometry of the quinazoline ring .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.4) and monitors purity (>95%).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected NOESY correlations or split NMR peaks?

  • Methodological Answer :
  • Dynamic Effects : Split peaks in ¹H NMR may arise from restricted rotation of the cyclopropylcarbamoyl group. Variable-temperature NMR (25–80°C) can confirm this by observing coalescence temperatures .
  • Crystal Polymorphism : Contradictory X-ray data (e.g., bond length variations >0.05 Å) may indicate multiple polymorphs. Use solvent screening (e.g., acetonitrile vs. ethyl acetate) to isolate stable forms .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models (B3LYP/6-31G*) to validate conformational preferences .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the cyclopropane ring (e.g., substituents at C2/C3) or the pentyl linker (e.g., shorter/longer chains) to assess steric/electronic effects.
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding affinity) or ITC (isothermal titration calorimetry) to measure ΔG and ΔH of target interactions.
  • Data Analysis : Apply multivariate regression to correlate substituent Hammett parameters (σ, π) with IC₅₀ values .

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